molecular formula C15H13ClN4O2S2 B2686039 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034427-10-4

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2686039
CAS RN: 2034427-10-4
M. Wt: 380.87
InChI Key: CYBTVUSJZFYOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring and a triazine ring, both of which are aromatic heterocycles.

Scientific Research Applications

  • Electron Acceptor for Solar Cells :

    • A study by Li et al. (2018) in "Advanced Materials" discussed the development of a fused tris(thienothiophene)-based electron acceptor for use in high-performance as-cast solar cells. The compound exhibited strong near-infrared absorption and high electron mobility, making it suitable for organic solar cells (OSCs) (Li et al., 2018).
  • Antimicrobial Activity :

    • Research by Naganagowda and Petsom (2011) in the "Journal of Sulfur Chemistry" explored the synthesis and antimicrobial activity of new quinazolinone derivatives, derived from a similar compound. These compounds showed potential antibacterial and antifungal properties (Naganagowda & Petsom, 2011).
  • Synthesis of Derivatives for Various Applications :

    • Sharba et al. (2005) in "Molecules" reported the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, which is structurally related to the compound . These derivatives could have various applications in material and pharmaceutical sciences (Sharba et al., 2005).
  • Study of Reactivity Towards Nucleophilic Reagents :

    • Filipcik et al. (2009) in "Heterocycles" studied the reactivity of a similar 1,2,4-triazine system towards different nucleophilic agents. Understanding such reactivity is crucial for synthesizing new compounds with potential applications in various fields (Filipcik et al., 2009).
  • QSAR Study for Drug Design :

    • Al-Masoudi et al. (2011) conducted a quantitative structure-activity relationship (QSAR) study on benzothiazoles-derived substituted piperazine derivatives, which can be related to the compound . Such studies are significant for drug design and predicting biological activity (Al-Masoudi et al., 2011).

Safety and Hazards

This compound is not intended for human or veterinary use and is available for research use only. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry . This suggests potential future directions in the synthesis and application of this compound.

properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S2/c16-12-2-1-11(24-12)14(21)19-6-3-9(4-7-19)20-15(22)13-10(17-18-20)5-8-23-13/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBTVUSJZFYOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.